

# An In-depth Technical Guide to 3,5-Dichloro-4-hydrazinylpyridine

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## Compound of Interest

Compound Name: 3,5-Dichloro-4-hydrazinylpyridine

Cat. No.: B124861

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CAS Number: 153708-69-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data for **3,5-Dichloro-4-hydrazinylpyridine**, this guide incorporates data from closely related structural analogs to provide a comprehensive overview. All data derived from such analogs are clearly indicated.

## Core Compound Identification

**3,5-Dichloro-4-hydrazinylpyridine** is a halogenated pyridine derivative. The presence of the hydrazine group suggests its potential as a reactive intermediate in the synthesis of more complex heterocyclic systems, particularly those of interest in medicinal chemistry. The dichloro-substitution pattern on the pyridine ring influences the compound's reactivity and physicochemical properties.

Property	Value	Source
CAS Number	153708-69-1	-
Molecular Formula	C <sub>5</sub> H <sub>5</sub> Cl <sub>2</sub> N <sub>3</sub>	-
Molecular Weight	178.02 g/mol	-
IUPAC Name	3,5-dichloro-4-hydrazinylpyridine	-

## Physicochemical Properties

Specific experimental data for the melting point, boiling point, and solubility of **3,5-Dichloro-4-hydrazinylpyridine** are not readily available in the cited literature. However, data from analogous compounds can provide estimations.

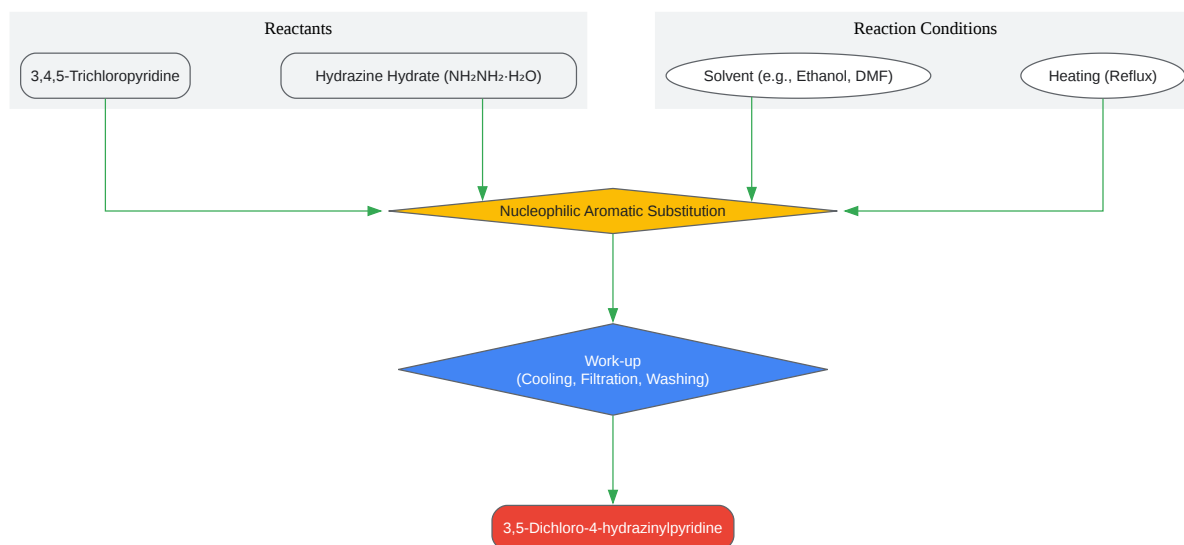
Property	Analog Compound	Value	Source
Melting Point	4-Hydrazinopyridine hydrochloride	244-250 °C	<a href="#">[1]</a> <a href="#">[2]</a>
3,5-Dichloropyridine	65-67 °C	<a href="#">[3]</a>	
2-Chloro-4-hydrazinylpyridine	85-86 °C	<a href="#">[4]</a>	
Boiling Point	(3-Chloro-pyridin-2-yl)-hydrazine	247.6 ± 50.0 °C (Predicted)	<a href="#">[5]</a>
Solubility	(3-Chloro-pyridin-2-yl)-hydrazine	Chloroform (Slightly), DMSO (Slightly)	
3,5-dichloro-2,4,6-trifluoropyridine	Insoluble in water	<a href="#">[6]</a>	

## Synthesis and Experimental Protocol

A specific, detailed experimental protocol for the synthesis of **3,5-Dichloro-4-hydrazinylpyridine** is not available in the reviewed literature. However, a general and plausible synthetic route can be inferred from the synthesis of structurally similar hydrazinopyridines, which typically involves the nucleophilic substitution of a chlorine atom on a polychlorinated pyridine with hydrazine.

A likely synthetic pathway would involve the reaction of 3,4,5-trichloropyridine with hydrazine hydrate in a suitable solvent.

## Proposed Synthesis of 3,5-Dichloro-4-hydrazinylpyridine



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Caption: Proposed synthetic workflow for **3,5-Dichloro-4-hydrazinylpyridine**.

## General Experimental Protocol (based on analogous syntheses[7][9])

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4,5-trichloropyridine (1 equivalent) and a suitable polar solvent such as ethanol or dimethylformamide (DMF).

- **Addition of Hydrazine:** To the stirred solution, add an excess of hydrazine hydrate (typically 4-6 equivalents).
- **Reaction:** Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
- **Isolation and Purification:** Collect the solid product by suction filtration. Wash the solid with water and then a cold solvent to remove impurities. The product can be further purified by recrystallization from a suitable solvent system.

## Spectroscopic Data (Illustrative Examples from Analogs)

No specific spectroscopic data for **3,5-Dichloro-4-hydrazinylpyridine** was found. The following data for analogous compounds are provided for illustrative purposes to anticipate the expected spectral characteristics.

Data Type	Analog Compound	Key Features	Source
<sup>1</sup> H NMR	4-Hydrazinopyridine hydrochloride	Signals corresponding to the pyridine ring protons.	[7]
IR	2-Hydrazinopyridine	Characteristic peaks for N-H stretching of the hydrazine group and C=N/C=C stretching of the pyridine ring.	[8]
Mass Spec.	3,5-Dichloro-2-hydrazinopyridine	Molecular ion peak corresponding to the compound's mass.	[9]

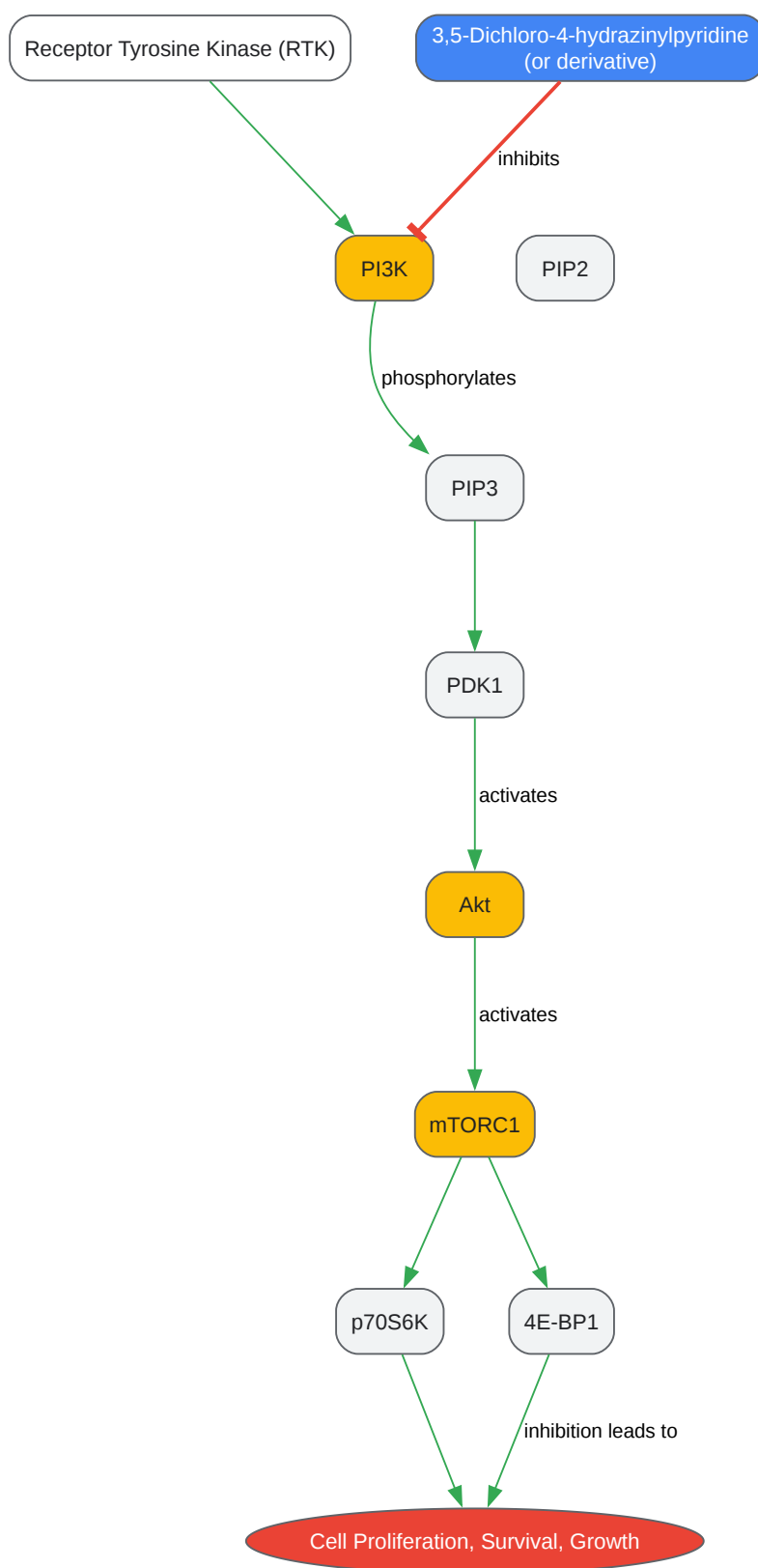
## Potential Applications in Drug Development

While there is no direct evidence for the biological activity of **3,5-Dichloro-4-hydrazinylpyridine**, its structural motifs are present in compounds with known pharmacological activities. The hydrazone and triazine moieties are known to be important pharmacophores.

- **Kinase Inhibition:** Substituted pyridines and related heterocyclic compounds have been investigated as inhibitors of various kinases, such as PI3K, mTOR, and RAF kinases.[\[10\]](#)[\[11\]](#)[\[12\]](#) These enzymes are crucial in cell signaling pathways that are often dysregulated in cancer.
- **Enzyme Inhibition:** Hydrazine derivatives have been shown to inhibit enzymes like monoamine oxidase.[\[13\]](#) Other substituted pyridines have been developed as inhibitors of enzymes such as methionine aminopeptidase.
- **Anticancer and Antimicrobial Agents:** The hydrazide-hydrazone scaffold is a common feature in compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[\[14\]](#)[\[15\]](#)[\[16\]](#)

## Potential Mechanism of Action and Signaling Pathways

Given the prevalence of substituted pyridines as kinase inhibitors, a plausible mechanism of action for **3,5-Dichloro-4-hydrazinylpyridine** or its derivatives could be the inhibition of a protein kinase involved in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway.



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Caption: A potential signaling pathway (PI3K/Akt/mTOR) that could be targeted.

## Experimental Protocols for Biological Evaluation (General)

Specific protocols for **3,5-Dichloro-4-hydrazinylpyridine** are not available. The following are general methodologies used for evaluating the anticancer potential of new chemical entities.

### In Vitro Cell Proliferation Assay (MTT Assay)

- Cell Culture: Plate cancer cell lines (e.g., MCF-7, PC-3, HT-29) in 96-well plates and incubate for 24 hours.[\[14\]](#)
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

### Kinase Inhibition Assay

- Assay Setup: In a microplate, combine the kinase, a fluorescently-labeled peptide substrate, and ATP.
- Compound Addition: Add the test compound at various concentrations.
- Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
- Detection: Stop the reaction and measure the amount of phosphorylated and unphosphorylated substrate. The ratio of these indicates the kinase activity.
- Data Analysis: Calculate the  $IC_{50}$  value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

## Conclusion

**3,5-Dichloro-4-hydrazinylpyridine** is a chemical entity with potential for use as a building block in the synthesis of biologically active molecules, particularly in the field of drug discovery. While specific data for this compound is scarce, analysis of its structural analogs suggests that its derivatives could be explored as inhibitors of various enzymes, including protein kinases, with potential applications as anticancer or antimicrobial agents. Further research is required to synthesize and characterize this compound and to evaluate its biological activity in various assays.

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